3-Chloro-5-methoxyisoquinoline-4-carbonitrile
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Overview
Description
3-Chloro-5-methoxyisoquinoline-4-carbonitrile: is a chemical compound with the molecular formula C11H7ClN2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methoxyisoquinoline-4-carbonitrile typically involves multiple steps. One common method starts with the chlorination of 5-methoxyisoquinoline, followed by the introduction of a cyano group at the 4-position. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 3-Chloro-5-methoxyisoquinoline-4-carbonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-Chloro-5-methoxyisoquinoline-4-carbonitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It may exhibit biological activity that can be harnessed for therapeutic purposes, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxyisoquinoline-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.
Comparison with Similar Compounds
3-Chloro-5-methoxyisoquinoline: Lacks the cyano group at the 4-position.
5-Methoxyisoquinoline-4-carbonitrile: Lacks the chloro group at the 3-position.
3-Chloroisoquinoline-4-carbonitrile: Lacks the methoxy group at the 5-position.
Uniqueness: 3-Chloro-5-methoxyisoquinoline-4-carbonitrile is unique due to the presence of both chloro and methoxy groups, along with the cyano group at the 4-position. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H7ClN2O |
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Molecular Weight |
218.64 g/mol |
IUPAC Name |
3-chloro-5-methoxyisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H7ClN2O/c1-15-9-4-2-3-7-6-14-11(12)8(5-13)10(7)9/h2-4,6H,1H3 |
InChI Key |
YQCDNTWPZHOABX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CN=C(C(=C21)C#N)Cl |
Origin of Product |
United States |
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